molecular formula C17H13ClFN5O2S B2933656 N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide CAS No. 1251605-63-6

N-(3-chloro-4-fluorophenyl)-2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)acetamide

Cat. No.: B2933656
CAS No.: 1251605-63-6
M. Wt: 405.83
InChI Key: CPPLLQBEOBQLGG-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core comprising fused pyrrolo, thiadiazolo, and pyrimidine rings, substituted with methyl groups at positions 2 and 5. The methyl groups enhance lipophilicity, while the thiadiazolo ring may contribute to π-stacking interactions in biological targets.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5,11-dimethyl-2-oxo-10-thia-1,4,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN5O2S/c1-8-5-13-15(16(26)24-17(21-13)27-9(2)22-24)23(8)7-14(25)20-10-3-4-12(19)11(18)6-10/h3-6H,7H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPLLQBEOBQLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N4C(=N2)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrrolo-thiadiazolo-pyrimidine core distinguishes it from analogs:

  • The compound in (5-(4-methoxyphenyl)-3,8-diphenyl derivative) showed reactivity in triazole formation, suggesting versatility in derivatization .
  • Thieno-pyrimidinone (): The thieno[2,3-d]pyrimidin-4-one core lacks the fused pyrrolo and thiadiazolo rings, simplifying the structure. This may improve synthetic accessibility but reduce conformational rigidity, impacting target selectivity .
  • Dihydropyrimidinone (): The 6-oxo-1,6-dihydropyrimidine core lacks fused rings entirely, resulting in a less planar structure.

Substituent Effects

  • 4-Methoxyphenyl () provides electron-donating properties, which may enhance π-π interactions but reduce electrophilic reactivity .
  • Acetamide Linkers: The target compound’s acetamide is similar to N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)acetamide (), but the latter’s pyrazolo-pyrimidine core confers distinct hydrogen-bonding capabilities .

Research Findings and Implications

  • Synthetic Complexity: The target compound’s fused heterocycles (pyrrolo-thiadiazolo-pyrimidine) require multi-step syntheses, as seen in ’s triazole-forming reactions . Simpler cores (e.g., thieno-pyrimidinone in ) are more scalable .
  • Bioactivity Trends :
    • Fluorinated phenyl groups (e.g., 3-fluoro-4-isopropoxyphenyl in ) correlate with improved blood-brain barrier penetration in kinase inhibitors .
    • Methyl groups (2,7-dimethyl in the target) may enhance membrane permeability but reduce aqueous solubility.
  • Unresolved Questions: Limited data exist on the target compound’s specific biological targets.

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